Product packaging for 5-(Thiophen-2-yl)-1H-1,2,4-triazole(Cat. No.:)

5-(Thiophen-2-yl)-1H-1,2,4-triazole

Cat. No.: B13680647
M. Wt: 151.19 g/mol
InChI Key: PHEGUZUFMVZYLQ-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-1H-1,2,4-triazole is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This core structure is a key building block for developing novel therapeutic agents, particularly in oncology and infectious disease research. The 1,2,4-triazole ring is known for its ability to form hydrogen bonds with biological targets, while the thiophene moiety enhances binding affinity, leading to improved pharmacological profiles . In cancer research, derivatives of this compound have demonstrated potent cytotoxic activities against a range of human cancer cell lines. Specific analogs have shown promising results against prostate (PC3), breast (MCF-7), and cervical (Hela) cancer cells, with studies indicating selective targeting of cancer cells and limited effects on the viability of normal cells . The mechanism of action is multifaceted and may involve the inhibition of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), or interaction with protein targets such as cyclin-dependent kinase 2 (CDK2) . Molecular docking studies and MM/GBSA calculations support its high affinity for these targets . Beyond oncology, this scaffold exhibits a broad spectrum of antimicrobial activity. Research highlights its efficacy against various Gram-positive bacteria and the Gram-negative bacterium Escherichia coli, with molecular docking suggesting DNA gyrase as a potential target . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3S B13680647 5-(Thiophen-2-yl)-1H-1,2,4-triazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-2-yl-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-2-5(10-3-1)6-7-4-8-9-6/h1-4H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEGUZUFMVZYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Thiophen 2 Yl 1h 1,2,4 Triazole and Its Structural Analogues

Strategic Retrosynthetic Disconnections for the 1,2,4-Triazole (B32235) Ring System

The design of a synthesis for a 1,2,4-triazole ring, such as that in 5-(thiophen-2-yl)-1H-1,2,4-triazole, begins with a logical retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, readily available starting materials. For the 1,2,4-triazole core, several key disconnection strategies are commonly employed, stemming from well-established named reactions.

Two of the most fundamental approaches are embodied by the Pellizzari and Einhorn-Brunner reactions.

Pellizzari-Type Disconnection: This approach breaks the triazole ring across two carbon-nitrogen bonds (C3-N4 and C5-N1), leading to an amidine (or its precursor, an amide) and an acylhydrazide. For the target molecule, this would mean disconnecting to thiophene-2-carboxamide and hydrazinecarboxamide, or related synthons. The Pellizzari reaction itself involves the condensation of an amide and a hydrazide to form the 1,2,4-triazole. wikipedia.orgdrugfuture.com While effective, this reaction can require high temperatures and long reaction times, although the use of microwave irradiation has been shown to improve yields and shorten reaction durations. wikipedia.org

Einhorn-Brunner-Type Disconnection: This strategy also disconnects the ring to form two key fragments. It involves the reaction of diacylamines with hydrazines in the presence of an acid catalyst. drugfuture.comwikipedia.orgscispace.com Retrosynthetically, this implies breaking the N1-N2 and C3-N4 bonds, leading to a diacylamine and a hydrazine. If the two acyl groups are different, a mixture of isomeric triazoles can be produced. wikipedia.orgwikipedia.org

These classical disconnections form the basis for many modern synthetic routes, providing a blueprint for selecting appropriate starting materials to construct the desired triazole framework.

Cyclization Approaches Employing Thiophene (B33073) Precursors in Triazole Synthesis

A primary strategy for synthesizing this compound involves building the triazole ring onto a pre-existing thiophene precursor. This ensures the correct placement of the thiophene group at the C5 position of the triazole. A common and effective starting material for this approach is thiophene-2-carbohydrazide (B147627).

One established route involves the reaction of thiophene-2-carbohydrazide with an isothiocyanate. This reaction first forms a thiosemicarbazide (B42300) intermediate, which then undergoes alkaline cyclization to yield a 4-substituted-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Further chemical modifications can then be performed on this thione product.

Another method involves the initial conversion of 2-aminothiophene derivatives, prepared via the Gewald reaction, into their corresponding carbohydrazides. ijpsr.com These thiophene-containing carbohydrazides are then treated with carbon disulfide and potassium hydroxide (B78521) to form a potassium dithiocarbazate salt, which is subsequently cyclized to furnish the 1,2,4-triazole ring. ijpsr.com

Hantzsch-Type Synthesis Modifications for Thiophene-Triazole Adducts

The classical Hantzsch synthesis is known for producing dihydropyridines from an aldehyde, a β-keto ester, and a nitrogen source, or for producing thiazoles from an α-haloketone and a thioamide. wikipedia.org It is important to note that the direct Hantzsch reaction does not yield 1,2,4-triazoles. However, the underlying principle of cyclocondensation is central to many triazole syntheses, including the aforementioned Einhorn-Brunner and Pellizzari reactions, which can be considered conceptually analogous.

The Einhorn-Brunner reaction , for instance, involves the condensation of a diacylamine with a hydrazine, typically under acidic conditions, to form the triazole ring. wikipedia.orgscispace.com If one of the acyl groups is derived from thiophene-2-carboxylic acid, this method can be adapted to produce thiophene-substituted triazoles.

Similarly, the Pellizzari reaction achieves the synthesis of 1,2,4-triazoles through the condensation of an amide and an acyl hydrazide. wikipedia.orgdrugfuture.com By using thiophene-2-carbohydrazide as one of the components, this reaction provides a direct pathway to 5-(thiophen-2-yl) substituted 1,2,4-triazoles. These methods, while not formally Hantzsch syntheses, share the core concept of using condensation and dehydration to construct a stable heterocyclic ring.

Multicomponent Reaction Strategies for Diverse Triazole Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules like substituted triazoles. frontiersin.org

Several MCR strategies have been developed for the synthesis of 1,2,4-triazole frameworks. A general and metal-free approach involves the oxidative condensation of hydrazones and amines. organic-chemistry.org This method proceeds through a cascade of C-H functionalization, the formation of two C-N bonds, and subsequent oxidative aromatization to yield the triazole ring. By selecting a hydrazone derived from a thiophene aldehyde, this strategy can be directly applied to the synthesis of the target compound.

Another powerful one-pot MCR provides access to 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org The versatility of this method allows for the incorporation of a thiophene moiety by using thiophene-2-carboxylic acid as one of the key building blocks.

MCR StrategyReactant 1Reactant 2Reactant 3Key Features
Amidine-Hydrazide Cyclization Carboxylic Acid (e.g., Thiophene-2-carboxylic acid)Primary AmidineMonosubstituted HydrazineOne-pot, highly regioselective, broad substrate scope. organic-chemistry.org
Hydrazone-Amine Condensation Hydrazone (e.g., from Thiophene-2-carbaldehyde)Aliphatic AmineOxidant (e.g., I₂)Metal-free, cascade reaction, oxidative aromatization. organic-chemistry.org
Electrochemical Synthesis Aryl HydrazineParaformaldehydeNH₄OAc / AlcoholAvoids strong chemical oxidants, uses electrogenerated reactive species. organic-chemistry.org

Catalytic Methods in the Synthesis of this compound

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and environmental profile of triazole synthesis. Both transition metal catalysts and organocatalysts have been successfully employed to facilitate the key bond-forming steps required for constructing the triazole ring.

Transition Metal-Mediated C-N Bond Formation in Triazole Synthesis

Transition metals, particularly copper, are widely used to catalyze the formation of C-N bonds and to promote the oxidative cyclization reactions that lead to the 1,2,4-triazole core. These methods are often characterized by their tolerance of a wide range of functional groups and their operational simplicity.

A prominent example is the copper-catalyzed reaction of amidines with various nitrogen and carbon sources under an atmosphere of air or oxygen. organic-chemistry.org This approach enables the sequential formation of N-C and N-N bonds through oxidative coupling. For instance, a copper catalyst can facilitate the reaction between an amidine, such as thiophene-2-carboximidamide, and a nitrogen source to construct the triazole ring. Another versatile copper-catalyzed system uses nitriles and hydroxylamine (B1172632) hydrochloride as starting materials, proceeding without the need for an inert atmosphere.

Catalyst SystemReactantsOxidantKey Features
Cu(OAc)₂ Nitriles, Hydroxylamine Hydrochloride-Facile, efficient, does not require an inert atmosphere.
Copper Complex / K₃PO₄ Amidines, Trialkylamines/DMFO₂ (Air)Versatile, efficient C(sp³)-H functionalization.
Phen-MCM-41-CuBr Nitriles, AmidinesAirHeterogeneous, recyclable catalyst, cascade reaction. organic-chemistry.org

Organocatalytic and Biocatalytic Approaches for Triazole Construction

In a move towards more sustainable synthetic methods, organocatalytic and biocatalytic strategies have emerged as powerful alternatives to metal-based catalysis. These approaches avoid the use of potentially toxic and expensive heavy metals.

A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed using iodine as a catalyst. organic-chemistry.org The reaction proceeds from hydrazones and aliphatic amines under oxidative conditions, involving a cascade of C-H functionalization and C-N bond formations. This method is notable for its operational simplicity and the use of an inexpensive and environmentally benign catalyst.

Inspired by biological systems, an amine oxidase-mimicking catalytic system has been reported for the regioselective synthesis of 1,2,4-triazoles. This bio-inspired approach utilizes an ortho-quinone catalyst (1,10-phenanthroline-5,6-dione) in the presence of an iron co-catalyst to couple primary amines and hydrazines, using oxygen as the terminal oxidant. The process is atom-economical and produces only water and ammonia (B1221849) as byproducts, highlighting its green chemistry credentials.

Principles of Green Chemistry in the Synthesis of Thiophene-Triazole Hybrids

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. rsc.orgrsc.org These principles focus on the use of safer solvents, waste reduction, and energy efficiency. rsc.orgrsc.org

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis, where the reaction is conducted without a solvent, offers significant environmental benefits by preventing waste and avoiding the use of toxic substances. rsc.orgresearchgate.net One sustainable approach involves the use of biodegradable and non-toxic solvents like Cyrene™, which allows for product isolation through simple precipitation in water, thereby eliminating the need for organic solvent extractions and chromatographic purification. nih.gov This method has been successfully applied to the synthesis of 1,2,3-triazoles and is applicable to complex substrates. nih.gov

Another green approach is the one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones, which can then be used to create thiophene-triazole hybrids. nih.govresearchgate.net This method efficiently produces the target compounds in high yields. nih.govresearchgate.net Additionally, visible-light-mediated, catalyst-free reactions in aqueous conditions have been developed for the regioselective synthesis of functionalized thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazoles, further highlighting the move towards sustainable synthetic protocols. rsc.org

Green Synthesis Method Key Features Advantages Reference
Cyrene™ as a solventBiodegradable, non-toxic solventProduct isolation by water precipitation, minimizes waste nih.gov
One-pot synthesisEfficient synthesis of precursorsHigh yields, reduced reaction steps nih.govresearchgate.net
Visible-light mediationCatalyst-free, aqueous conditionsEnvironmentally friendly, high regioselectivity rsc.org

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and improved energy efficiency. rsc.orgnih.govmdpi.com

Microwave-assisted synthesis has been effectively used to produce various triazole derivatives. For instance, the synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole was achieved in just 8-9 minutes under microwave irradiation, compared to 10 hours of conventional refluxing. nih.gov Similarly, 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-ones have been synthesized in 5 minutes with yields up to 96% using microwave heating. nih.gov This rapid and efficient method has also been applied to the synthesis of fused 1,2,4-triazines bearing thiophene moieties under solvent-free conditions. mdpi.com

Ultrasound-assisted synthesis also aligns with the principles of green chemistry by enhancing reaction efficiency. mdpi.com For example, a green, one-pot method for synthesizing 1,2,4-triazole derivatives has been developed using ultrasonic activation. mdpi.com This technique has also been employed in the synthesis of indole-based 1,2,3-triazole derivatives with the aid of a CuI catalyst, achieving yields up to 95%. researchgate.net

Assisted Synthesis Method Reaction Time Yield Key Advantage Reference
Microwave5-9 minutes95-96%Drastic reduction in reaction time nih.gov
UltrasoundVariesup to 95%Enhanced reaction efficiency, environmentally friendly mdpi.comresearchgate.net

Systematic Functionalization and Derivatization Strategies for the this compound Scaffold

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. nih.govrsc.orgnih.govrsc.org This involves targeted modifications on both the triazole and thiophene rings.

N-substitution on the 1,2,4-triazole ring is a common strategy to introduce diverse functional groups. For example, 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones can be reacted with various secondary amines and formaldehyde (B43269) in a Mannich reaction to yield N-Mannich bases. nih.govnih.gov This approach allows for the introduction of a variety of substituents at the N-2 position of the triazole ring. nih.govnih.gov Alkylation is another key method for N-functionalization. The reaction of 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazol-3-thiol with arylmethyl chlorides in the presence of a base leads to S-substituted derivatives, while the use of bromides can result in S,N-disubstituted products. bohrium.com The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. mdpi.com

Regioselective substitution on the thiophene ring is essential for creating specific isomers with desired properties. The reactivity of the thiophene ring allows for electrophilic substitution reactions. For instance, the introduction of a bromine atom at the 5-position of the thiophene ring can be achieved to create precursors for further functionalization. nih.gov Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl or heteroaryl groups at specific positions on the thiophene ring. pitt.edu The choice of catalyst and reaction conditions can influence the regioselectivity of these substitutions. nih.gov

The synthesis of hybrid molecules by connecting the thiophene-triazole scaffold to other pharmacophores via linkers is a widely used strategy in drug discovery. rsc.org Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for creating such conjugates. nih.govresearchgate.net For example, an alkyne moiety can be introduced at the 3-hydroxy position of a 2-aroylbenzo[b]thiophene scaffold, which is then reacted with an azide (B81097) to form a triazole-linked hybrid. nih.govresearchgate.net Heteroatom linkers, such as those containing oxygen, sulfur, and nitrogen, can be incorporated to enhance interactions with biological targets through hydrogen bonding. rsc.orgresearchgate.net These linker-based methodologies provide a modular approach to construct complex molecules with tailored properties.

Quantum Chemical and Advanced Computational Investigations of 5 Thiophen 2 Yl 1h 1,2,4 Triazole

Electronic Structure Analysis and Reactivity Descriptors

The electronic characteristics of a molecule are fundamental to understanding its reactivity and potential applications. Quantum chemical calculations offer a powerful lens through which to examine these properties.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species governs the course of a chemical reaction. wikipedia.org The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's kinetic stability and reactivity. scielo.br

For thiophene-triazole co-oligomers, the thiophene (B33073) units typically act as electron donors, while the triazole units function as acceptors. researchgate.net In a related compound, 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid (TTCA), density-functional theory (DFT) calculations revealed a HOMO-LUMO gap of approximately 3.1 eV, indicating electronic stability and photoactivity. sciety.orgresearchgate.net The HOMO was found to be predominantly distributed over the thiophene ring and to a lesser extent over the triazole ring. researchgate.net The LUMO, conversely, is often localized on the acceptor moiety. This separation of frontier orbitals facilitates photo-induced charge transfer. researchgate.net

A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. scielo.brnih.gov For instance, in a series of imidazole-based 1,2,3-triazoles, the compound with the smallest energy gap was identified as the most reactive. scielo.br The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. scielo.brmdpi.com

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational MethodReference
5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid (TTCA)Not specifiedNot specified~3.1Hybrid-functional DFT sciety.orgresearchgate.net
α-connected bithienyl derivativeNot specifiedNot specified3.11Not specified researchgate.net
3-thienyl derivativeNot specifiedNot specified4.04Not specified researchgate.net

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

In MEP maps, red-colored regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. nih.gov Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. nih.gov

For derivatives of 1,2,4-triazole (B32235), the nitrogen atoms of the triazole ring and the sulfur atom of a thione group, if present, typically lie in the red, electron-rich region. researchgate.net In the case of 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid (TTCA), the nitrogen atoms of the triazole ring appear in light-negative to neutral green tones, suggesting their potential role in molecular interactions. researchgate.net NPA (Natural Population Analysis) atomic charge distributions can further quantify the charges on individual atoms, indicating that certain triazole compounds can act as multi-dentate ligands for metal ions. nih.govresearchgate.net

CompoundKey MEP FeaturesComputational MethodReference
4-amino-5-substituted-1,2,4-triazole-3-thione derivativesNitrogen atoms on pyrimidine (B1678525) and triazole rings, and C=S group are in the red region (negative potential).Not specified researchgate.net
5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid (TTCA)Nitrogen atoms of the triazole ring appear in light-negative to neutral green tones.Not specified researchgate.net
Benomyl (a benzimidazole (B57391) derivative)Negative regions are mainly localized over the carbonyl groups. Maximum positive regions are localized over the benzimidazole region.DFT nih.gov

Conformational Analysis and Tautomeric Equilibria Studies

The three-dimensional structure and the potential for isomerization are critical aspects of a molecule's behavior. Computational chemistry provides powerful tools to explore these features.

Energetic Landscape of Rotational Isomers and Conformational Flexibility

The presence of single bonds between the thiophene and triazole rings in 5-(thiophen-2-yl)-1H-1,2,4-triazole allows for rotational isomerism. Computational methods, such as DFT, can be used to map the potential energy surface by systematically rotating around this bond. dergipark.org.trbohrium.com This analysis helps to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

For a similar compound, 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the molecular energy profile was determined by varying the torsion angle between the rings from -180° to +180°. dergipark.org.trbohrium.com Such studies reveal the molecule's conformational flexibility and the preferred spatial arrangement of the two heterocyclic rings. In some thiophene-pyrazole compounds, the pyrazole (B372694) ring has been observed to adopt a twisted conformation. nih.gov

Theoretical Assessment of Solvent Effects on Tautomeric Preferences

1,2,4-Triazoles can exist in different tautomeric forms due to the migration of a proton. The relative stability of these tautomers can be significantly influenced by the surrounding solvent environment. zsmu.edu.ua Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on tautomeric equilibria. zsmu.edu.uanih.gov

Studies on substituted 1,2,4-triazoles have shown that in the gas phase and aprotic solvents, the thione tautomer is generally more stable. zsmu.edu.ua However, in polar, protic solvents, the thiol tautomer can become more predominant. zsmu.edu.ua The relative stability of different tautomers is influenced by the nature of substituents on the triazole ring. researchgate.net For instance, electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer in C5-substituted 1,2,4-triazoles. researchgate.net Solvation can also enhance the electronic effects of substituents. nih.gov

Compound SystemSolvent Effect FindingComputational ModelReference
5-(aryl)-4-(methyl, amino)-1,2,4-triazole-3(2H)-thionesProtic solvents reduce the stability difference between thione and thiol tautomers compared to the gas phase.D-PCM, C-PCM, IEF-PCM zsmu.edu.ua
Substituted adenine (B156593) tautomersIncreasing solvent polarity enhances the electron-donating/withdrawing ability of substituents.PCM nih.gov
Substituted triazolesThe stability of different tautomers is influenced by the solvent.Hartree-Fock (HF) with 6-31G basis set ntu.edu.iq

Prediction and Interpretation of Spectroscopic Properties (Theoretical Basis)

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules, which provides a bridge between theoretical models and experimental observations.

DFT and its time-dependent extension (TD-DFT) are widely used to simulate various spectra, including FT-IR, NMR, and UV-Vis. researchgate.net For instance, in the case of 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the calculated vibrational frequencies and NMR chemical shifts showed good agreement with experimental values. dergipark.org.tr

Theoretical UV-Vis spectra, calculated using TD-DFT, can predict electronic transitions. For a related thiophene-triazole compound, the simulated spectrum revealed broad π→π* and n→π* absorptions, which are indicative of its optoelectronic potential. researchgate.net The calculations can identify the specific molecular orbitals involved in these electronic excitations, such as HOMO-1 → LUMO transitions. researchgate.net

CompoundPredicted Spectroscopic PropertyComputational MethodReference
5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid (TTCA)Simulated FT-IR, NMR, and UV-Vis spectra reproduce key experimental fingerprints. Broad π→π* and n→π* absorptions predicted.DFT and TD-DFT researchgate.net
4-(p-tollyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneCalculated vibrational frequencies and 1H and 13C NMR chemical shifts are compatible with experimental values.DFT (B3LYP/6-311G(d,p)) dergipark.org.tr
5-(4-pyridyl)-1H-1,2,4-triazole-3-thiolCalculated vibrational frequencies, electronic absorption spectra, and NMR chemical shifts are in good agreement with experimental data.DFT (6-311++G(d,p)) researchgate.net

Vibrational Frequency Calculations (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. Quantum chemical calculations, particularly using DFT methods, enable the prediction of vibrational frequencies, which can be compared with experimental spectra to provide a comprehensive understanding of the molecule's vibrational modes.

In studies of structurally related compounds, such as 4-benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, theoretical vibrational frequencies have been calculated using DFT methods like B3LYP and M06-2X with a 6-311++G(d,p) basis set. nih.gov The assignments of these vibrational frequencies are often performed using Potential Energy Distribution (PED) analysis. nih.gov For instance, in a similar benzimidazole derivative, 2-(Thiophen-2-yl)-1H-benzo[d]imidazole, the experimental FT-IR and dispersive Raman spectra were interpreted with the aid of normal coordinate analysis based on the B3LYP/6-311++G(d,p) level of theory. nih.gov A satisfactory correlation between the experimental and theoretical data is generally observed, validating the computational approach. nih.gov

The characteristic vibrational modes for the 1,2,4-triazole ring are typically observed in the range of 900-1500 cm⁻¹. researchgate.net For the thiophene moiety, the C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the ring are found in the 1400-1500 cm⁻¹ region. researchgate.net The table below presents a representative comparison of experimental and calculated vibrational frequencies for a related triazole derivative, highlighting the accuracy of the theoretical predictions.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (B3LYP) (cm⁻¹)Assignment
ν(N-H)3100-33003150N-H stretching
ν(C-H) aromatic3050-31503100Aromatic C-H stretching
ν(C=N)1600-16501630C=N stretching in triazole ring
ν(C=C)1400-15001450C=C stretching in thiophene ring
ν(C-S)600-700650C-S stretching in thiophene ring

Theoretical NMR Chemical Shift Predictions and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the chemical structure of molecules in solution. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, provide valuable support for the assignment of experimental spectra. nih.gov

For derivatives of 1,2,4-triazole, ¹H and ¹³C NMR chemical shifts have been calculated and show good agreement with experimental data. acarindex.com In the ¹H NMR spectrum of related compounds, the protons of the thiophene ring typically resonate in the aromatic region (δ 7.0-8.0 ppm), while the N-H proton of the triazole ring often appears as a broad singlet at a downfield chemical shift. vulcanchem.com The ¹³C NMR spectra of these compounds show characteristic signals for the carbon atoms of both the triazole and thiophene rings. vulcanchem.com

The correlation between theoretical and experimental NMR data is crucial for confirming the molecular structure and understanding the electronic environment of the different nuclei. The table below illustrates a typical comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for a related thiophene-triazole derivative.

AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
¹H NMR
Triazole N-H~13.0-14.0 (broad s)~13.5
Thiophene H3~7.1-7.3~7.2
Thiophene H4~7.0-7.2~7.1
Thiophene H5~7.5-7.7~7.6
¹³C NMR
Triazole C3~145-150~148
Triazole C5~155-160~158
Thiophene C2~130-135~133
Thiophene C3~125-130~128
Thiophene C4~127-132~130
Thiophene C5~128-133~131

Molecular Dynamics Simulations for Intermolecular Interaction Profiling

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. These simulations are instrumental in understanding how this compound interacts with its surrounding environment, such as solvent molecules or biological macromolecules.

Analysis of Dynamic Behavior in Simulated Environments

MD simulations of triazole derivatives have been employed to study their conformational stability and interaction energies in different media. researchgate.net For instance, simulations can track the fluctuations of dihedral angles to understand the rotational freedom between the thiophene and triazole rings. The stability of different conformers can be assessed by monitoring the potential energy of the system over the simulation trajectory. Studies on similar heterocyclic systems have shown that the presence of intermolecular hydrogen bonds significantly influences the interaction energies and the stability of specific conformations in solution. researchgate.net The dynamic behavior is crucial for understanding how the molecule might orient itself when approaching a biological target.

Solvation Shell Dynamics and Hydration Properties

The interaction of this compound with water is a key aspect of its behavior in biological systems. MD simulations can provide a detailed picture of the solvation shell, which is the layer of solvent molecules immediately surrounding the solute. The analysis of radial distribution functions (RDFs) from MD trajectories can reveal the average distance and coordination number of water molecules around specific atoms of the triazole and thiophene rings.

The nitrogen atoms of the triazole ring and the sulfur atom of the thiophene ring are expected to be key sites for hydrogen bonding with water molecules. The dynamics of these water molecules within the solvation shell, such as their residence time, can also be calculated to understand the strength of the solute-solvent interactions. These hydration properties are fundamental to the molecule's solubility and its ability to traverse biological membranes.

In Silico Drug Discovery and Molecular Modeling Studies of 5 Thiophen 2 Yl 1h 1,2,4 Triazole Analogues

Ligand-Based Drug Design Approaches for Thiophene-Triazole Scaffolds

Ligand-based drug design leverages the knowledge of molecules known to interact with a specific target to design new compounds. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiophene-triazole scaffolds, 3D-QSAR studies have been instrumental in predicting their potential as inhibitors of various enzymes.

For instance, 3D-QSAR studies on 1,2,4-triazole (B32235) derivatives have been conducted to understand their inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.govresearchgate.net These models have highlighted the structural features necessary for potent inhibition. The analyses revealed that the presence of the triazole and an adjacent thiazole (B1198619) or oxazole (B20620) ring is crucial for blocking the COX-2 enzyme. nih.govresearchgate.net The models also map out regions where specific physicochemical properties enhance or diminish activity. For example, visualizations from these models show where hydrogen bond donors, hydrophobic groups, and electron-withdrawing groups can be placed on the scaffold to improve biological activity. nih.govresearchgate.net

Similarly, 2D-QSAR models have been developed for 1,2,4-triazole derivatives to predict their anti-pancreatic cancer activity using techniques like multiple linear regression (MLR) and artificial neural networks (ANN). Such studies provide a robust framework for predicting the efficacy of newly designed compounds before their synthesis, thereby saving time and resources.

Table 1: Examples of QSAR Studies on Triazole-Thiophene and Related Scaffolds This table is interactive. You can sort and filter the data.

Scaffold Target QSAR Model Type Key Findings Reference(s)
1,2,4-Triazole derivatives Cyclooxygenase-2 (COX-2) 3D-QSAR Necessity of triazole and thiazole/oxazole scaffolds for inhibitory activity. Identified favorable positions for hydrophobic and hydrogen-bonding groups. nih.gov, researchgate.net
1,2,4-Triazole derivatives Pancreatic Cancer Cells 2D-QSAR (MLR, ANN) Developed predictive models for anticancer activity based on physicochemical descriptors.
Triazolyl Thiophenes Cyclin-dependent kinase 5 (CDK5)/p25 QSAR Used to study the synergistic effects of linking thiophene (B33073) with a triazole ring for CDK5/p25 inhibition. pnu.ac.ir

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This "pharmacophore" then serves as a 3D query to search large chemical databases for novel, structurally diverse compounds that match the model, a process known as virtual screening. rsc.orgnih.gov

This approach has been successfully applied to triazole derivatives. In one study, a pharmacophore model for COX-2 inhibitors was generated based on a series of active 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives. nih.gov The best model consisted of two aromatic ring features and one hydrogen bond acceptor feature, defining the key spatial arrangement for COX-2 inhibition. nih.gov This model was then used to assess other novel triazole derivatives, predicting their potential as selective COX-2 inhibitors. nih.gov

Virtual screening campaigns guided by pharmacophore models derived from thiophene-triazole-like structures have been employed to identify potential inhibitors for various targets. researchgate.net This strategy efficiently filters vast compound libraries to a manageable number of candidates for further experimental testing, significantly streamlining the initial stages of drug discovery. pharmacophorejournal.com

Structure-Based Drug Design Methodologies

When the 3D structure of a biological target is available, structure-based drug design methodologies can be employed. These techniques use the receptor's structural information to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. rsc.org It is widely used to predict the binding mode and affinity of small molecules to the active sites of proteins. For thiophene-triazole analogues, docking studies have provided critical insights into their interactions with various established biological targets.

For example, molecular docking studies of antibacterial thiophene-linked 1,2,4-triazoles revealed a high affinity for the bacterial enzyme DNA gyrase. nih.gov In the realm of cancer research, potent antiproliferative compounds from the same class were shown to have a high affinity for cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Other studies have focused on docking triazole-conjugated thiazole derivatives into the active site of CDK2, successfully identifying potential inhibitors. asianpubs.org Docking has also been used to evaluate thiophene-based derivatives against other cancer-related targets like human carbonic anhydrase IX (CA IX) and dihydrofolate reductase (DHFR). rsc.orgresearchgate.net

A crucial outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues within the enzyme's active site. This analysis helps to explain the observed biological activity and guides further structural modifications to enhance binding.

Studies on triazole-conjugated thiazole derivatives targeting CDK2 identified the amino acid Valine 83 as a key interaction point, consistently forming hydrogen bonds with the inhibitors. asianpubs.org For other thiophene-based compounds, docking has revealed significant interactions with residues in the active sites of enzymes like acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST). researchgate.net In another example, the anti-colon cancer effect of a 1,2,3-triazole linked derivative was explained by its hydrogen bonding and hydrophobic interactions with specific residues such as ASP459, GLU460, and ARG463 in the APC–Asef protein complex. mdpi.com These detailed interaction maps are invaluable for the rational design of next-generation inhibitors.

Table 2: Key Amino Acid Interactions for Thiophene-Triazole Analogues with Biological Targets This table is interactive. You can sort and filter the data.

Compound/Scaffold Biological Target Key Interacting Amino Acid Residues Reference(s)
Triazole conjugated thiazole Cyclin-dependent kinase 2 (CDK2) Val83 asianpubs.org
Thiazole-based inhibitors Human Lactate Dehydrogenase A (hLDHA) Ala29, Val30, Arg98, Gln99 nih.gov
Thiophene-based pyrazole (B372694) Acetylcholinesterase (AChE) Revealed significant interactions at the active site. researchgate.net
1,2,3-Triazole linked tetrahydrocurcumin APC–Asef protein ASP459, GLU460, ARG463, ARG549 (Hydrogen Bonding); HIS462, PHE510 (Hydrophobic) mdpi.com

Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the target, often expressed as a binding energy in kcal/mol. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

For a series of phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, molecular docking studies reported good binding affinities for glutathione S-transferase (GST), butyrylcholinesterase (BChE), and acetylcholinesterase (AChE), with binding energies of –9.7 kcal/mol, –9.4 kcal/mol, and –9.3 kcal/mol, respectively. researchgate.net In another study, a thiophene-based compound exhibited a binding energy of -5.5817 kcal/mol with human carbonic anhydrase IX. rsc.org Similarly, N-arylated 5-aryl-1,2,4-triazole derivatives showed excellent predicted binding affinities of -176.749 kcal/mol and -170.066 kcal/mol to c-kit tyrosine kinase and protein kinase B, respectively, identifying them as potential anticancer agents. nih.gov These quantitative predictions of binding affinity are critical for ranking potential drug candidates and prioritizing them for synthesis and biological evaluation.

Table 3: Predicted Binding Affinities of Thiophene-Triazole Analogues from Molecular Docking This table is interactive. You can sort and filter the data.

Compound/Scaffold Biological Target Binding Affinity/Score Reference(s)
(morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone Glutathione S-transferase (GST) -9.7 kcal/mol researchgate.net
1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-ylmethanone Butyrylcholinesterase (BChE) -9.4 kcal/mol researchgate.net
N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Acetylcholinesterase (AChE) -9.3 kcal/mol researchgate.net
Thiophene-based spiro-indolin-oxadiazole derivative Human Carbonic Anhydrase IX (CA IX) -5.5817 kcal/mol rsc.org
Triazole conjugated thiazole derivative (Compound 9h) Cyclin-dependent kinase 2 (CDK2) -8.3 kcal/mol (Glide Score) asianpubs.org
N-arylated 5-aryl-1,2,4-triazole derivative (Compound 7f) c-kit tyrosine kinase -176.749 kcal/mol nih.gov
N-arylated 5-aryl-1,2,4-triazole derivative (Compound 7f) Protein kinase B -170.066 kcal/mol nih.gov

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Binding Affinity

Predicting the binding affinity between a potential drug molecule (ligand) and its biological target (e.g., a protein) is a cornerstone of computational drug design. Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are two powerful, albeit computationally intensive, methods used for this purpose. computabio.comnih.gov

Free Energy Perturbation (FEP) is a physics-based method that calculates the difference in binding free energy (ΔΔG) between two similar ligands. youtube.com The technique involves a simulated "alchemical" transformation where one molecule is gradually changed into another in a series of steps. This allows for a highly precise prediction of how a small chemical modification to a known ligand—such as an analogue of 5-(thiophen-2-yl)-1H-1,2,4-triazole—will affect its binding potency. youtube.com The accuracy of FEP calculations relies heavily on the quality of the initial protein structure and requires significant computational power, often leveraging Graphics Processing Units (GPUs) to be feasible. acs.org

These methods are crucial in the lead optimization phase, allowing researchers to prioritize the synthesis of only the most promising analogues of the this compound scaffold, thereby saving considerable time and resources.

Below is a representative table illustrating the type of data generated from an MM/PBSA calculation for a hypothetical series of this compound analogues targeting a protein kinase.

AnalogueΔG_bind (kcal/mol)ΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_solv (kcal/mol)
Lead Compound -9.5-40.2-25.846.5
Analogue 1 (add -CH3) -9.9-42.1-26.048.2
Analogue 2 (add -Cl) -10.8-41.5-30.150.8
Analogue 3 (add -OH) -10.1-40.8-28.549.2
This table is for illustrative purposes only. ΔG_bind represents the total binding free energy. ΔE_vdw and ΔE_elec are the van der Waals and electrostatic energy contributions, respectively. ΔG_solv is the solvation free energy.

Virtual Screening of Chemical Libraries Enriched with Thiophene-Triazole Cores

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify structures that are most likely to bind to a drug target. researchgate.net This approach significantly narrows down the number of molecules that need to be synthesized and tested experimentally. researchgate.net When a promising scaffold like the thiophene-triazole core is identified, specialized chemical libraries enriched with this and similar structures can be screened to rapidly discover new hits.

The process often begins with molecular docking, where software predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov For example, studies targeting bacterial DNA gyrase, a crucial enzyme for bacterial survival, have successfully used virtual screening. nih.govmdpi.com In one such study, a library of thiazolyl-triazole Schiff bases was screened against the GyrA and GyrB subunits of DNA gyrase from L. monocytogenes. mdpi.comresearchgate.net The screening identified a specific compound as a promising drug-like candidate, more potent than the reference drug ciprofloxacin (B1669076) against the bacterial target. mdpi.comresearchgate.net

The success of virtual screening campaigns often depends on the quality of the chemical library and the accuracy of the screening protocol, which may include pharmacophore modeling and ADMET (Absorption, Distribution, Metabolism, Elimination, Toxicity) property filtering to ensure the identified hits have favorable drug-like characteristics. mdpi.comnih.gov

The following table summarizes findings from various virtual screening studies involving thiophene-triazole cores or related structures.

Study FocusTarget ProteinLibrary TypeKey Findings & Hits
Antibacterial Agents mdpi.comresearchgate.netDNA Gyrase (L. monocytogenes)Thiazolyl-triazole Schiff basesIdentified a lead compound (B8) with higher predicted potency against GyrA than ciprofloxacin. mdpi.comresearchgate.net
Anticancer Agents rsc.orgCarbonic Anhydrase IXThiophene-based triazole derivativesDocking studies demonstrated favorable binding energies for newly synthesized compounds, correlating with in vitro antiproliferative activity. rsc.org
DNA Gyrase Inhibitors researchgate.netDNA Gyrase B (M. tuberculosis)Anthraquinones from PubChemInitial screening identified an anthraquinone (B42736) hit; a new derivative was then designed incorporating an aminotriazole moiety, which showed improved binding energy. researchgate.net

De Novo Design Approaches Incorporating the this compound Pharmacophore

De novo drug design is a computational strategy for creating entirely new molecules from scratch, rather than searching for them in existing databases. nih.gov This approach can be either ligand-based or structure-based. nih.gov When the three-dimensional structure of a target protein is known, a powerful approach is to build a molecule directly within the binding site, piece by piece.

The this compound moiety serves as an excellent starting point—a pharmacophore or fragment—for such design strategies. A pharmacophore is defined as the essential ensemble of steric and electronic features required for optimal interaction with a specific biological target. arxiv.org

The design process often involves:

Identifying the core scaffold: The this compound fragment is placed in the target's active site.

Fragment growing or linking: Computational algorithms then "grow" the molecule by adding new chemical fragments or link multiple fragments together to create a larger, novel molecule that perfectly complements the shape and chemical environment of the binding pocket. acs.org

This approach has been successfully applied in the design of various enzyme inhibitors. For example, new triazole derivatives were designed as bioisosteric analogues of a known Aurora-A kinase inhibitor, resulting in compounds with potent activity. nih.gov Similarly, structure-based de novo design was used to create aminothiazole-based p38 MAP kinase inhibitors. nih.gov The design process is guided by the goal of forming key interactions, such as hydrogen bonds and hydrophobic contacts, with the target protein, thereby ensuring high binding affinity and selectivity. The ultimate aim is to generate chemically feasible structures with novel scaffolds that possess desired biological activity. acs.org

Exploration of Biological Activities and Underlying Molecular Mechanisms in Vitro and Mechanistic Focus

Investigation of Antimicrobial Modulatory Effects and Mechanisms of Action

Derivatives of 5-(thiophen-2-yl)-1H-1,2,4-triazole have been synthesized and evaluated for their ability to modulate microbial growth. These investigations have provided insights into their mechanisms of action against both bacterial and fungal pathogens.

A series of 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, which are derivatives of the core compound, have demonstrated notable antibacterial activity. mdpi.com Studies on these compounds have shown potent effects, particularly against Gram-positive bacteria and the Gram-negative bacterium Escherichia coli. mdpi.com

The primary mechanism implicated in the antibacterial action of these thiophene-linked 1,2,4-triazoles is the inhibition of DNA gyrase. mdpi.comnih.gov Molecular docking studies of highly active derivatives revealed a strong affinity for the DNA gyrase enzyme, suggesting that the compounds interfere with its function, which is crucial for bacterial DNA replication and repair. mdpi.com This is further supported by research on other antibacterial thiophenes that act as allosteric inhibitors of DNA gyrase, stabilizing the DNA-cleavage complexes. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) of some active 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones against various bacterial strains.

CompoundSubstituentS. aureus MIC (µM)B. subtilis MIC (µM)E. coli MIC (µM)
5a 4-fluorophenyl12.52525
5b 2-bromo-4-fluorophenyl12.512.525
6b 4-(2-bromo-4-fluorophenyl)-2-(piperidin-1-ylmethyl)6.256.2512.5
6d 4-(2-bromo-4-fluorophenyl)-2-(4-methylpiperazin-1-ylmethyl)6.256.2512.5
7a 4-(4-fluorophenyl)-2-(4-(2-methoxyphenyl)piperazin-1-ylmethyl)6.2512.512.5

Data sourced from a study on thiophene-linked 1,2,4-triazoles. mdpi.com

It is noteworthy that the introduction of different substituents at position 4 of the triazole ring and aminomethylation at position 2 influenced the antibacterial potency. For instance, compounds with a 2-bromo-4-fluorophenyl substituent generally exhibited strong activity. mdpi.com

In contrast to their antibacterial effects, the studied 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones were found to be largely inactive against the tested fungal strains. mdpi.com This suggests a degree of selectivity in their antimicrobial action. While the broader class of 1,2,4-triazoles is well-known for its antifungal properties, often through the inhibition of ergosterol (B1671047) synthesis leading to membrane disruption, this particular set of thiophene-substituted derivatives did not exhibit significant antifungal potency in the cited study. mdpi.comnih.gov

Assessment of Antineoplastic Modulatory Effects and Cellular Pathways

The anticancer potential of this compound derivatives has been a key area of investigation, with studies focusing on their ability to induce cell death and inhibit tumor growth through various cellular pathways.

Several studies on triazole-containing hybrids have demonstrated their capacity to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins. researchgate.netnih.govnih.gov While not specifically focused on this compound itself, these studies provide a mechanistic framework. For example, novel 1,2,4-triazole-chalcone hybrids were shown to induce apoptosis in human lung adenocarcinoma cells by increasing the levels of the pro-apoptotic protein Bax, promoting the release of cytochrome c from mitochondria, and activating caspases-3, -8, and -9. researchgate.netnih.gov The apoptotic process was significantly diminished by a pan-caspase inhibitor, confirming the caspase-dependent nature of the cell death. researchgate.netnih.gov

Furthermore, other triazole hybrids have been reported to promote apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.

Derivatives of this compound have shown potent anti-proliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7). mdpi.com Molecular docking studies have suggested that this activity may be due to the inhibition of cyclin-dependent kinase 2 (CDK2). mdpi.com CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.

The following table presents the half-maximal inhibitory concentrations (IC50) for selected 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, indicating their anti-proliferative effects.

CompoundSubstituentHepG-2 IC50 (µM)MCF-7 IC50 (µM)
6d 4-(2-bromo-4-fluorophenyl)-2-(4-methylpiperazin-1-ylmethyl)18.319.4
6e 4-(2-bromo-4-fluorophenyl)-2-(4-(2-methoxyphenyl)piperazin-1-ylmethyl)15.617.2
7d 4-(4-fluorophenyl)-2-(4-phenylpiperazin-1-ylmethyl)22.124.5
10a 2-((4-(4-bromophenyl)piperazin-1-yl)methyl)-4-(4-fluorophenyl)19.721.3

Data sourced from a study on thiophene-linked 1,2,4-triazoles. mdpi.com

The inhibition of angiogenesis, the formation of new blood vessels, is a crucial strategy in cancer therapy. While direct studies on the anti-angiogenic properties of this compound are limited, research on related heterocyclic compounds provides some clues. For instance, derivatives of 1,3,4-oxadiazole, another five-membered heterocyclic ring, have been designed as inhibitors of angiogenesis targeting vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Given the structural similarities and the importance of the heterocyclic core, it is plausible that thiophene-triazole compounds could also interfere with signaling pathways that regulate angiogenesis, but further specific research is required to establish this.

Anti-Inflammatory and Immunomodulatory Potentials

The 1,2,4-triazole (B32235) scaffold is a well-established framework for the development of agents with anti-inflammatory properties. nih.gov Derivatives of this heterocyclic system have been extensively investigated for their ability to modulate key pathways in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition Mechanisms

While no specific studies on the direct cyclooxygenase (COX) inhibitory activity of this compound are available, numerous derivatives containing the 1,2,4-triazole and thiophene (B33073) moieties have been evaluated as COX inhibitors. The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is derived from their ability to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins.

For instance, a series of 1,3,5-triphenyl-1,2,4-triazole compounds were synthesized and evaluated for their selectivity towards COX-2. nih.gov In another study, new thiophene derivatives were assessed for their in vivo anti-inflammatory effects and their in vitro inhibitory activities against COX-1 and COX-2. nih.gov The compound N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) demonstrated significant selectivity for COX-2, with an IC50 value of 5.45 µM and a selectivity index of 8.37 when compared to celecoxib (B62257). nih.gov Similarly, certain 1,2,4-triazole-pyrazole hybrids have shown notable selectivity for COX-2 over COX-1, with some derivatives being more effective than celecoxib in in vivo models. nih.gov

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Thiophene and Triazole Derivatives

Compound Target IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) COX-2 5.45 8.37 nih.gov
Celecoxib COX-2 - 15.44 nih.gov
5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol (7) COX-1 593.5 0.036 nih.gov
5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol (7) COX-2 21.53 nih.gov
Celecoxib COX-1 21.53 6.46 nih.gov

IC50: The half maximal inhibitory concentration. Selectivity Index: The ratio of IC50 for COX-1 to IC50 for COX-2. A lower value indicates higher selectivity for COX-2.

Cytokine Production Modulation and Signaling Pathways

There is currently a lack of direct research on how this compound modulates cytokine production and associated signaling pathways. However, the immunomodulatory potential of the 1,2,4-triazole core is well-documented. For example, some 1,2,4-triazole derivatives have been shown to modulate the levels of pro-inflammatory cytokines. nih.gov The anti-inflammatory effects of certain compounds are often linked to their ability to suppress the production of key inflammatory mediators. While specific data for the title compound is not available, the general class of triazole derivatives has shown potential in this area.

Enzyme Inhibition Studies with Specific Biological Targets

The structural motifs of thiophene and 1,2,4-triazole are present in many compounds designed to inhibit specific enzymes involved in various pathological conditions.

Carbonic Anhydrase Inhibition Mechanisms

Specific inhibitory data for this compound against carbonic anhydrases (CAs) is not documented. However, a range of novel 1,2,4-triazole derivatives have been synthesized and assessed for their inhibitory action against several human (h) CA isoforms, including hCA I, II, IX, and XII. nih.gov These studies have revealed that certain 1,2,4-triazoles can act as effective inhibitors of hCA IX and/or XII with significant selectivity over the off-target cytosolic isoforms hCA I and II. nih.gov This is particularly relevant in oncology, as hCA IX and XII are tumor-associated isoforms.

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

Compound Target Isoform Inhibition Efficacy Reference

Monoamine Oxidase (MAO) Inhibition Kinetics

While there are no kinetic studies on the inhibition of monoamine oxidase (MAO) by this compound, related heterocyclic structures have been investigated for this activity. MAO enzymes are crucial in the metabolism of monoaminergic neurotransmitters, and their inhibition is a key strategy in treating neurological disorders like Parkinson's and depression.

A study on 3,5-diphenyl-1,2,4-triazole substituted nih.govresearchgate.netscirp.orgtriazolo[3,4-b] nih.govresearchgate.netscirp.orgthiadiazole derivatives identified them as novel and selective inhibitors of human MAO-B. nih.gov Several compounds from this series displayed high inhibitory activity against hMAO-B with IC50 values in the low micromolar range and showed over 25-fold selectivity for hMAO-B over hMAO-A. Kinetic analysis of the most potent derivative revealed a mixed mode of inhibition for hMAO-B. nih.gov

Table 3: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

Compound Target IC50 (µM) Selectivity (over hMAO-A) Mode of Inhibition Reference
Compound 42e (a triazolo-thiadiazole derivative) hMAO-B 2.51 >25-fold Mixed nih.gov

IC50: The half maximal inhibitory concentration.

Tyrosine Kinase Inhibition and Signal Transduction Interference

There is no available research on the inhibition of tyrosine kinases by this compound. However, the broader class of 1,2,4-triazole derivatives has been explored for inhibitory activity against other types of kinases. For example, a series of 1,2,4-triazolin-5-thione derivatives were synthesized and evaluated as inhibitors of casein kinase 1 (CK1γ) and casein kinase 2 (CK2α), which are serine/threonine kinases. nih.gov The most active compound in this series reduced CK1γ activity by 69% at a concentration of 50 μM. nih.gov While these are not tyrosine kinases, these findings suggest that the 1,2,4-triazole scaffold can be a valuable starting point for the design of kinase inhibitors that interfere with cellular signal transduction pathways.

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant potential of chemical compounds is a significant area of research, particularly for those with heterocyclic scaffolds like 1,2,4-triazole and thiophene, which are known to exhibit a range of biological activities. zsmu.edu.ua The ability of these compounds to neutralize harmful free radicals is a key aspect of their antioxidant capacity. zsmu.edu.ua Derivatives of this compound have been the subject of various in vitro studies to elucidate their radical scavenging abilities and the underlying chemical mechanisms.

The direct radical scavenging activity of this compound derivatives is commonly evaluated using stable free radical models such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). zsmu.edu.uanih.gov The DPPH assay, for instance, involves a purple-colored stable free radical that, upon interaction with an antioxidant compound, is reduced to the yellow-colored, non-radical form. zsmu.edu.ua

Studies on a closely related series, the 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, have demonstrated significant antiradical activity against DPPH. zsmu.edu.ua The parent compound of this series, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, showed a potent antiradical effect of 88.89% at a concentration of 1 × 10⁻³ M, which is comparable to the standard antioxidant, ascorbic acid. zsmu.edu.ua This activity was observed to be concentration-dependent, decreasing to 53.78% when the concentration was lowered to 1 × 10⁻⁴ M. zsmu.edu.ua

The structural features of these molecules play a crucial role in their radical scavenging efficacy. The presence of electron-donating groups, such as amino (-NH2) and thiol (-SH) groups, is believed to enhance antioxidant capacity. nih.gov The proposed mechanism often involves a hydrogen atom transfer (HAT) pathway, where the antioxidant molecule donates a hydrogen atom to the radical, thereby neutralizing it. Theoretical studies on similar 4-amino-1,2,4-triazole-3-thiols have indicated that the hydrogen atoms of the NH and NH2 groups are flexible and susceptible to nucleophilic attacks, highlighting their importance in the scavenging mechanism.

The introduction of different substituents to the core structure can modulate the antioxidant activity. For example, attaching a 2-hydroxybenzylidene group to the 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol molecule results in a high and stable antiradical effect. zsmu.edu.ua Conversely, adding a 4-fluorobenzylidene radical can cause a slight decrease in activity. zsmu.edu.ua This demonstrates that the nature and position of substituents are key determinants of the molecule's ability to quench free radicals.

Table 1: In Vitro Radical Scavenging Activity of this compound Derivatives

Compound/Derivative Assay Concentration % Inhibition / IC₅₀ Reference
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol DPPH 1 × 10⁻³ M 88.89% zsmu.edu.ua
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol DPPH 1 × 10⁻⁴ M 53.78% zsmu.edu.ua
Derivative with 2-hydroxybenzylidene radical DPPH Not Specified High Activity zsmu.edu.ua
Derivative with 4-fluorobenzylidene radical DPPH Not Specified Slightly Decreased Activity zsmu.edu.ua

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can contribute to the generation of reactive oxygen species through Fenton-like reactions. Antioxidant compounds can exert their effects not only by direct radical scavenging but also by chelating these metal ions, rendering them inactive and preventing radical formation. The structure of this compound, containing multiple nitrogen atoms in the triazole ring and a sulfur atom in the thiophene ring, suggests a potential for metal ion coordination. nih.govnih.gov These heteroatoms possess lone pairs of electrons that can be donated to form coordination bonds with metal ions. nih.gov

Structure Activity Relationship Sar Studies of 5 Thiophen 2 Yl 1h 1,2,4 Triazole Derivatives

Impact of N-Substitutions on Biological Activities and Target Affinity

Substitutions on the nitrogen atoms of the 1,2,4-triazole (B32235) ring have been shown to significantly modulate the biological activities of 5-(thiophen-2-yl)-1H-1,2,4-triazole derivatives. The nitrogen atoms within the triazole moiety are critical for binding to biological targets, often acting as hydrogen bond donors or acceptors. pensoft.net

In a series of 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, the introduction of haloaryl groups at the N-4 position of the triazole ring was a key step in their synthesis. nih.gov Further modifications at the N-2 position with aminomethyl groups, through the Mannich reaction, led to derivatives with notable antimicrobial and antiproliferative activities. nih.gov For instance, the reaction of 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones with various secondary amines and formaldehyde (B43269) yielded a range of N-substituted compounds with enhanced biological profiles. nih.gov

Studies on other 1,2,4-triazole-based compounds have shown that large substituents on the triazole ring can sometimes lead to a decrease in biological activity. mdpi.com This suggests that the size and nature of the substituent at the nitrogen atoms are critical for optimal interaction with the target. For example, in a study of 1,2,4-triazole derivatives as anticancer agents, the nitrogen atoms of the triazole ring were identified as key for binding to the iron in the heme moiety of the aromatase enzyme. nih.gov

The introduction of different substituents on the nitrogen atoms can influence the electronic and steric properties of the entire molecule, thereby affecting its ability to interact with specific biological targets. The following table summarizes the impact of various N-substitutions on the biological activity of 1,2,4-triazole derivatives.

N-Substituent Observed Effect on Biological Activity Reference Compound Class
Haloaryl groups at N-4Essential for the synthesis of active compounds.4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones nih.gov
Aminomethyl groups at N-2Led to derivatives with marked antimicrobial and antiproliferative activities.2-aminomethyl-4-haloaryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones nih.gov
Large substituentsCan lead to a decrease in biological activity.1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone mdpi.com
General N-substitutionsThe nitrogen atoms are crucial for binding to biological targets like the aromatase enzyme. pensoft.netnih.govAnticancer 1,2,4-triazole derivatives nih.gov

Effects of Substitutions on the Thiophene (B33073) Ring on Potency and Selectivity Profiles

Modifications to the thiophene ring of this compound derivatives have a profound impact on their potency and selectivity. The thiophene ring is considered a privileged pharmacophore in medicinal chemistry and can serve as a bioisosteric replacement for a phenyl ring, often enhancing drug-receptor interactions through its sulfur atom. nih.gov

In a study focusing on thiophene-linked 1,2,4-triazoles, the introduction of a bromine atom at the 5-position of the thiophene ring was investigated. nih.gov The synthesis of 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones allowed for a direct comparison with their non-brominated counterparts. nih.gov This substitution was found to influence the antimicrobial and chemotherapeutic profiles of the compounds. Specifically, some of the brominated derivatives exhibited potent anti-proliferative activity against HepG-2 and MCF-7 cancer cell lines. nih.gov

The position and nature of substituents on the thiophene ring can alter the electronic distribution and lipophilicity of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties. For instance, the introduction of a methyl group at the 4-position of the thiophene ring in a related thiophene-triazole hybrid has been noted in the chemical literature. vulcanchem.com

The following table outlines the effects of specific substitutions on the thiophene ring on the biological activity of this compound derivatives.

Thiophene Ring Substitution Observed Effect on Potency and Selectivity Reference Compound Class
Bromine at the 5-positionInfluenced antimicrobial and chemotherapeutic profiles; some derivatives showed potent anti-proliferative activity.4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones nih.gov
Methyl at the 4-positionA documented structural modification in related thiophene-triazole hybrids. vulcanchem.com4-Methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine vulcanchem.com

Influence of Linker Chemistry in Conjugates on Pharmacological Profiles

In the development of novel antimicrobial agents, theophylline-1,2,4-triazole derivatives were synthesized where the triazole was tethered to a N-phenylacetamide moiety via a sulfur linker. frontiersin.org This S-alkylation of the triazole-thione provided a series of compounds with notable antibacterial activity. The study highlighted how variations in the phenylacetamide portion, which can be considered part of the extended linker-conjugate system, influenced the minimum inhibitory concentration (MIC) against different bacterial strains. frontiersin.org For example, a derivative with a 4-methylphenyl group showed potent activity against E. coli. frontiersin.org

Similarly, studies on other triazole derivatives have demonstrated the importance of the linker. For instance, the introduction of a benzylidene substituent into a 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide molecule negatively impacted its actoprotective effect, indicating that the nature of this linker is critical for activity. zsmu.edu.ua In contrast, linking a potassium acetate (B1210297) group via a thioether bridge to a similar core structure resulted in a compound with a significant actoprotective effect. zsmu.edu.ua

These examples underscore the principle that the linker is not merely a passive spacer but an active component of the pharmacophore that can influence target binding, solubility, and metabolic stability.

Stereochemical Considerations in Activity Modulation and Enantioselectivity

Stereochemistry plays a pivotal role in the biological activity of chiral this compound derivatives. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors, often leading to differences in potency and efficacy between enantiomers.

The synthesis of molecules with a 4,5-dihydro-1H- zsmu.edu.uaopenreviewhub.orglaccei.org-triazoline core, which is structurally related to the 1,2,4-triazole ring, has been achieved through stereoselective asymmetric methods. nih.gov In one study, acetylated glucose Schiff bases were used as chiral scaffolds to synthesize a series of 2-(3-acetyl-1-(substituted-phenyl)-5-(substituted-phenyl)-1,2,4-triazolo-4-yl)-2-deoxy-1,3,4,6-tetraacetyl-β-ᴅ-glucose derivatives. nih.gov The use of a carbohydrate appendage introduced multiple chiral centers, leading to the formation of specific stereoisomers. Selected derivatives from this series were evaluated for their anti-tumor and anti-bacterial activities, highlighting the potential for stereochemistry to modulate biological function. nih.gov

While specific studies on the enantioselectivity of this compound itself are not extensively detailed in the provided context, the principles of stereochemistry in drug action are well-established. For many biologically active compounds, one enantiomer is significantly more active than the other, and in some cases, the less active enantiomer may contribute to off-target effects or be inactive. Therefore, the stereocontrolled synthesis and evaluation of individual enantiomers of chiral this compound derivatives are critical for developing safer and more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new derivatives, thereby guiding the synthesis of more potent and selective compounds.

For derivatives of 1,2,4-triazole, QSAR studies have been successfully applied to predict their toxicological profiles. In one such study, a QSAR model was used to evaluate the toxicity of new derivatives of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols. zsmu.edu.ua The model predicted the lethal dose (LD50) in rats and revealed that increasing the size of the radical at the N-4 position, particularly with the introduction of aromatic fragments, contributed to the enhanced safety of the compounds. zsmu.edu.ua This suggests that for thiophene-containing triazoles, similar QSAR models could be developed to predict toxicity based on the nature of the substituents.

In a 2D-QSAR study of thiazole (B1198619) derivatives as 5-lipoxygenase inhibitors, various molecular descriptors were identified as being important for biological activity. laccei.org A multiple linear regression model was generated that could predict the pIC50 values of the compounds. Although this study was on thiazole derivatives, the methodology is directly applicable to this compound derivatives to understand the structural requirements for a specific biological activity.

The development of robust QSAR models for this compound derivatives would involve the following key steps:

Compilation of a dataset of compounds with experimentally determined biological activities.

Calculation of a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic).

Development of a mathematical model (e.g., multiple linear regression, partial least squares) to correlate the descriptors with the biological activity.

Validation of the model to ensure its predictive power.

Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable safety profiles.

Advanced Materials Science Applications and Catalytic Potentials Non Biological Focus

Coordination Chemistry of 5-(Thiophen-2-yl)-1H-1,2,4-triazole as a Ligand

The presence of multiple nitrogen atoms in the 1,2,4-triazole (B32235) ring and the sulfur atom in the thiophene (B33073) ring makes this compound a versatile ligand capable of coordinating to metal ions in various modes.

Synthesis and Spectroscopic Characterization of Metal Complexes

Metal complexes of triazole derivatives are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or a tetrahydrofuran (B95107) (THF)/ethanol mixture, often under reflux. scispace.com While specific studies extensively detailing the synthesis of metal complexes with this compound are not abundant, the behavior of closely related structures provides significant insight. For instance, complexes with ligands like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been successfully prepared with transition metals such as Ni(II), Cu(II), Zn(II), and Cd(II). acs.org

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: The coordination of the triazole ligand to a metal center induces noticeable shifts in the vibrational frequencies of its functional groups. For analogous thione-substituted triazoles, a key indicator of coordination is the shift in the ν(C=S) and ν(N-H) bands. In complexes of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, coordination through the azomethine nitrogen and the sulfur atom of the thiol group was confirmed by changes in their respective IR peaks. researchgate.net

NMR Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the structure of diamagnetic complexes. The chemical shifts of protons and carbons near the coordination sites are altered upon complexation. For example, the absence of a proton displacement in the 1H NMR spectrum can confirm that a thiol group has coordinated in its neutral thione form. researchgate.net

UV-Visible Spectroscopy & Magnetic Susceptibility: These techniques help determine the geometry of the coordination sphere around the metal ion. Different d-d electronic transitions observed in the UV-Vis spectrum are characteristic of specific geometries like tetrahedral, square planar, or octahedral. For example, studies on Ni(II), Zn(II), and Cd(II) complexes with a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand suggested a tetrahedral geometry for the complexes, while the corresponding Cu(II) complex exhibited a square planar structure. acs.org

Based on analogous systems, the proposed geometries for metal complexes of thiophene-triazole ligands are summarized below.

Table 1: Common Geometries of Metal Complexes with Triazole-Thiol Ligands

Metal IonProposed GeometrySupporting EvidenceReference
Cu(II)Square PlanarUV-Vis, Magnetic Susceptibility acs.org
Ni(II)Tetrahedral / OctahedralUV-Vis, Magnetic Susceptibility acs.orgresearchgate.net
Zn(II)TetrahedralSpectral and Elemental Analyses acs.orgresearchgate.net
Cd(II)TetrahedralSpectral Data acs.org
Co(II)OctahedralSpectral Data researchgate.net

Investigation of Coordination Modes and Geometries in Metal-Organic Frameworks (MOFs)

The 1,2,4-triazole moiety is a highly effective building block in the construction of Metal-Organic Frameworks (MOFs) due to its ability to act as a bidentate bridging ligand, typically coordinating through its nitrogen atoms at the 1- and 2-positions. This bridging capability facilitates the formation of extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.

Studies on various 4-substituted 1,2,4-triazoles have demonstrated the formation of robust coordination polymers. For example, trinuclear metal complexes of Mn(II), Co(II), and Ni(II) with a sulfonate-functionalized 1,2,4-triazole feature linear arrays of three metal centers connected by six triazole ligands via double N1-N2 bridges. acs.org The use of auxiliary ligands, such as dicarboxylates, in conjunction with bis(1,2,4-triazole) ligands can lead to diverse and complex topologies, including interpenetrating frameworks. nih.gov While specific MOFs constructed from this compound are not yet widely reported, the known coordination behavior of the triazole ring suggests its high potential in this field. The thiophene group would act as a significant substituent, influencing the framework's topology, porosity, and functionality through steric effects and potential non-covalent interactions.

Table 2: Coordination Modes of 1,2,4-Triazole Ligands in MOFs

Coordination ModeResulting StructureExample Ligand SystemReference
Bidentate (N1, N2 bridging)1D Chains, 2D Layers, 3D Frameworks4-substituted 1,2,4-triazoles researchgate.net
Triple N1-N2 BridgingLinear Trinuclear Clusters4-(1,2,4-triazol-4-yl)ethanedisulfonate acs.org
Bidentate Bridging with Auxiliary LigandsInterpenetrating Diamond/α-Po NetsBis(1,2,4-triazole) + Polycarboxylates nih.gov

Potential in Catalytic Processes and Organocatalysis

The electronic properties and multiple coordination sites of triazole derivatives make them attractive candidates for use in catalysis, both as organocatalysts and as ligands for transition metals.

Organocatalysis with Triazole Derivatives in Organic Transformations

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly expanding field. The 1,2,4-triazole anion has been identified as an effective nucleophilic catalyst for acyl transfer reactions, suitable for the aminolysis and transesterification of esters. acs.org Furthermore, 1,2,4-triazolium salts serve as stable precursors to N-heterocyclic carbenes (NHCs). acs.org These NHCs are powerful organocatalysts capable of mediating a wide range of chemical transformations, including reactions that proceed via Breslow intermediates and homoenolates. scispace.com Although the direct application of this compound as an organocatalyst is not yet documented, its potential to form catalytically active anions or NHCs suggests a promising area for future research. General reviews highlight the broad importance of 1,2,4-triazoles in catalysis. nih.govbham.ac.uk

Ligand Design for Transition Metal Catalysis (e.g., Cross-Coupling Reactions)

The design of effective ligands is paramount for controlling the activity and selectivity of transition metal catalysts. The combination of a soft sulfur donor from the thiophene ring and hard nitrogen donors from the triazole ring in this compound makes it an intriguing candidate for ligand design.

Phosphine-functionalized 1,2,3-triazoles have been successfully employed as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. acs.orgnih.gov These ligands demonstrate high activity, particularly for the synthesis of sterically hindered biaryl compounds. nih.gov Similarly, nickel complexes bearing 1,2,4-triazole-based NHC ligands have been synthesized and used as catalysts for the borylation of aryl bromides. researchgate.net Thiophene derivatives are also common substrates and products in palladium-catalyzed cross-coupling reactions, underscoring the compatibility of the thiophene moiety with these catalytic systems. nih.govfrontiersin.org The design of this compound-based ligands, potentially functionalized to form NHCs or phosphine-triazole hybrids, could offer new avenues in the development of robust catalysts for C-C and C-heteroatom bond-forming reactions.

Integration into Functional Materials and Electronic Devices

The unique electronic characteristics of the thiophene-triazole scaffold have led to its exploration in the field of organic electronics, particularly for organic light-emitting diodes (OLEDs). The electron-rich nature of oligothiophenes makes them good hole-transporting materials, while the electron-deficient 1,2,4-triazole ring is known for its excellent electron-transporting and hole-blocking capabilities. frontiersin.org

This combination of properties is highly desirable for creating charge balance within the emissive layer of an OLED, leading to higher efficiency. Research has shown that incorporating a 1,2,4-triazole unit into oligothiophene backbones can produce soluble, star-shaped oligomers that emit white light with promising CIE coordinates. In another study, the addition of a thiophene linker into a fluorene-benzotriazole polymer backbone was shown to shift the emission color, resulting in a material that produced a bright yellow emission and was identified as a promising candidate for single-layer white OLEDs. acs.org These findings highlight the potential of this compound and its derivatives as key components in the design of new emitters, hosts, and charge-transport materials for next-generation electronic and optoelectronic devices.

Table 3: Properties of Thiophene-Triazole Materials in OLEDs

Material SystemRole in DeviceKey Property/FindingReference
Star-shaped oligomer with bithiophene and 1,2,4-triazole core (Tz-2T-Hex)Emissive MaterialEmitted white light with CIE coordinates of (0.32, 0.34).
Fluorene-benzotriazole polymer with thiophene linker (TP2)Emissive LayerProduced bright yellow emission with a maximum brightness of 243 cd m-2. acs.org
General OligothiophenesHole-Transport LayerGood stability and hole-transporting properties. frontiersin.org
General 1,2,4-Triazole DerivativesElectron-Transport/Hole-Blocking LayerHigh electron affinity and thermal stability.

Optical and Electronic Properties of Hybrid Materials (e.g., OLEDs, OFETs)

The 1,2,4-triazole ring is an electron-accepting system due to the presence of three nitrogen atoms. acs.org This characteristic can be enhanced by attaching electron-withdrawing groups, making triazole derivatives suitable for use in electronic devices. acs.org When combined with the electron-donating thiophene moiety, the resulting molecule, this compound, possesses a donor-acceptor character that is highly desirable for optoelectronic applications.

Computational studies using Density Functional Theory (DFT) have provided insight into the electronic structure of this compound. These calculations predict a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 4.626 eV, which indicates high electronic stability. vulcanchem.com X-ray crystallography studies reveal that the thiophene and triazole rings are nearly coplanar, with a minimal dihedral angle between them. vulcanchem.com This planarity facilitates π-electron delocalization across the molecule, a key factor for efficient charge transport in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

While research on this compound itself in OLEDs is emerging, studies on similar carbazole-triazole derivatives have demonstrated their potential as blue light emitters. acs.org In these systems, the triazole core serves as an effective electron-transporting unit. For instance, non-doped OLEDs using a triazole derivative as the light-emitting material have achieved an external quantum efficiency of up to 4.6%. acs.org These findings suggest that the integration of the this compound scaffold into larger molecular systems could lead to the development of novel, efficient materials for host-free light-emitting layers in OLEDs. acs.org

Table 1: Computed Electronic and Structural Properties of this compound

Property Value Significance in Electronics Source
HOMO-LUMO Energy Gap 4.626 eV Indicates high electronic stability and wide bandgap. vulcanchem.com
Dihedral Angle 2.67° Near-coplanarity facilitates π-conjugation and charge transport. vulcanchem.com

Chemo-sensing Applications and Responsive Materials Design

The 1,2,4-triazole ring is an excellent building block for chemosensors due to the presence of lone pairs of electrons on its nitrogen atoms, which can effectively coordinate with metal cations. nih.gov This binding event can be translated into a detectable signal, such as a change in fluorescence or color. The thiophene group, a well-known fluorophore, can act as the signaling unit in such sensor designs.

Derivatives based on a similar 5-(thiophen-2-yl)oxazole framework have been successfully designed as fluorescent chemosensors for various metal ions. bohrium.comrsc.org In these sensors, the thiophene-oxazole moiety provides the fluorescence, while an attached receptor group selectively binds to target ions. For example, a sensor synthesized from 5-(thiophen-2-yl)oxazole-4-carbohydrazide demonstrated a "turn-on" fluorescence response upon binding with Gallium(III) ions (Ga³⁺), with a very low limit of detection. rsc.org Another related sensor was developed for the sequential detection of Indium(III) (In³⁺) and Chromium(III) (Cr³⁺) ions. bohrium.comresearchgate.net The sensor showed a strong fluorescence enhancement upon binding to In³⁺, which was then selectively quenched by the addition of Cr³⁺. bohrium.comresearchgate.net

These examples establish a clear principle for designing responsive materials. The this compound scaffold is a prime candidate for similar applications. The triazole nitrogens can serve as the ion-binding site, while the conjugated thiophene ring provides the fluorescent signal. The binding of a metal ion to the triazole would alter the internal charge transfer (ICT) characteristics of the molecule, leading to a measurable change in its fluorescence emission. This makes the compound a promising platform for developing new, highly selective and sensitive chemosensors for environmental monitoring and industrial process control.

Table 2: Performance of Chemosensors Based on a Related 5-(Thiophen-2-yl)oxazole Core

Sensor Derivative Target Ion(s) Detection Mechanism Limit of Detection (LOD) Source
L1 (N'-(2-hydroxybenzylidene)-5-(thiophen-2-yl)oxazol-4-carbonylhydrazine) Ga³⁺ Fluorescence "turn-on" 6.23 x 10⁻⁸ M rsc.org
L2 (N'-(3-ethoxy-2-hydroxybenzylidene)-5-(thiophen-2-yl)oxazol-4-carbonylhydrazine) Ga³⁺ Fluorescence "turn-on" 1.15 x 10⁻⁸ M rsc.org
P (from 5-(thiophen-2-yl)oxazole-4-carbohydrazide and 4-diethylaminosalicylaldehyde) In³⁺, Cr³⁺ Sequential "on-off" Not specified bohrium.comresearchgate.net

Future Directions and Emerging Research Avenues for 5 Thiophen 2 Yl 1h 1,2,4 Triazole Research

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemistry. For 5-(thiophen-2-yl)-1H-1,2,4-triazole, future research will likely focus on the development of novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize greener solvents and catalysts.

Current synthetic strategies often involve multi-step processes that may employ harsh reagents and organic solvents. The future of its synthesis will likely see a shift towards greener alternatives. This includes the exploration of one-pot syntheses, microwave-assisted organic synthesis (MAOS), and the use of eco-friendly solvents like water or ionic liquids. The application of heterogeneous catalysts, which can be easily recovered and reused, will also be a key area of investigation. For instance, the use of a biodegradable choline (B1196258) chloride catalyst in an aqueous medium has been reported for the green synthesis of 1,2,4-triazolidine-3-thiones, a related class of compounds. Such methodologies could be adapted for the synthesis of this compound.

Synthetic Approach Potential Advantages Key Research Focus
Microwave-Assisted Synthesis Rapid reaction times, increased yields, enhanced purityOptimization of reaction conditions (temperature, time, power)
Catalytic One-Pot Reactions Reduced workup steps, improved atom economyDevelopment of novel, recyclable catalysts
Green Solvents Reduced environmental impact, improved safetyExploration of water, ionic liquids, and supercritical fluids as reaction media

Application of Machine Learning and Artificial Intelligence in Molecular Behavior and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize drug discovery and materials science. For this compound, these computational tools can be employed to predict its molecular behavior, biological activity, and potential toxicity, thereby accelerating the research and development process.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can screen large virtual libraries of compounds to identify promising candidates for synthesis and further testing. For example, QSAR studies on 1,2,4-triazole (B32235) derivatives have been used to predict their anti-TB activity. researchgate.net Furthermore, AI can be used to analyze complex biological data and identify potential molecular targets for this compound. The combination of DNA-encoded libraries and machine learning has already shown promise in identifying novel hits for biological targets. acs.org

Computational Tool Application Expected Outcome
Machine Learning (QSAR) Predict biological activity and toxicityRapid identification of potent and safe drug candidates
Artificial Intelligence Analyze complex biological dataIdentification of novel molecular targets and mechanisms of action
Molecular Dynamics Simulations Simulate protein-ligand interactionsUnderstanding of binding modes and rational design of more potent inhibitors

Exploration of Polypharmacological Activities and Multi-Target Ligand Design

The traditional "one-drug, one-target" paradigm is increasingly being replaced by the concept of polypharmacology, which involves designing single molecules that can interact with multiple biological targets. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The this compound scaffold is well-suited for the design of multi-target ligands due to its ability to participate in various non-covalent interactions.

Future research will focus on designing derivatives of this compound that can simultaneously modulate the activity of multiple proteins involved in a particular disease pathway. For instance, in the context of cancer, a single compound could be designed to inhibit both a protein kinase and a growth factor receptor. The design of such multi-target-directed ligands (MTDLs) often involves the hybridization of known pharmacophores. The 1,2,4-triazole moiety itself has been used to mimic the quinazoline (B50416) moiety in known EGFR inhibitors to introduce multi-target activity.

Therapeutic Area Potential Multi-Target Strategy Example Targets
Cancer Dual inhibition of kinases and other signaling proteinsEGFR/VEGFR2, PI3K/mTOR
Neurodegenerative Diseases Modulation of enzymes and receptors involved in neuroinflammationMAO-B/AChE
Infectious Diseases Inhibition of multiple essential enzymes in a pathogenDihydrofolate reductase/Thymidylate synthase

Integration into Supramolecular Assemblies and Nanostructured Systems

The ability of molecules to self-assemble into well-defined supramolecular structures is of great interest in materials science and nanotechnology. The this compound scaffold, with its potential for hydrogen bonding and π-π stacking interactions, is an excellent building block for the construction of such assemblies.

A study on a derivative, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, has demonstrated its ability to form a supramolecular self-assembly in the crystalline state through weak hydrogen and chalcogen bonds. Future research will likely explore the controlled self-assembly of this compound and its derivatives into various nanostructures, such as nanofibers, nanotubes, and vesicles. These nanostructured systems could find applications in areas such as drug delivery, bioimaging, and organic electronics. The incorporation of this compound into metal-organic frameworks (MOFs) and other porous materials is another promising avenue for creating functional materials with tailored properties.

Nanostructure Potential Application Key Design Principle
Nanofibers/Nanotubes Drug delivery, tissue engineeringControlled self-assembly through hydrogen bonding and π-π stacking
Vesicles/Micelles Encapsulation and release of guest moleculesAmphiphilic derivatives of the core compound
Metal-Organic Frameworks (MOFs) Gas storage, catalysis, sensingCoordination of the triazole nitrogen atoms to metal ions

Design of Targeted Molecular Probes for Advanced Mechanistic Biological Studies

Understanding the intricate molecular mechanisms underlying biological processes is crucial for the development of new therapies. Molecular probes, which are small molecules designed to interact with a specific biological target and produce a detectable signal, are invaluable tools in this endeavor. The this compound scaffold can be functionalized to create targeted molecular probes for advanced mechanistic studies.

Future research will focus on the design and synthesis of fluorescently labeled or biotinylated derivatives of this compound. These probes can be used to visualize the localization of their biological targets within cells, to study protein-protein interactions, and to elucidate the downstream effects of target modulation. For example, thiophene-appended Schiff base probes have been developed for the selective detection of metal ions in living cells. Similarly, triazole-based molecular markers have shown potential for in vitro and in vivo bioimaging.

Probe Type Application Detection Method
Fluorescent Probes Cellular imaging, tracking of biological targetsFluorescence microscopy
Biotinylated Probes Affinity-based protein purification, pull-down assaysWestern blotting, mass spectrometry
Photoaffinity Probes Covalent labeling and identification of biological targetsMass spectrometry

Identification of Novel Molecular Targets through Advanced Phenotypic Screening Strategies

Phenotypic screening, which involves testing compounds for their effects on whole cells or organisms without a preconceived notion of the molecular target, has re-emerged as a powerful approach in drug discovery. This strategy can lead to the identification of first-in-class drugs with novel mechanisms of action.

Future research will likely involve the screening of libraries of this compound derivatives in a variety of phenotypic assays. These assays could range from simple cell viability screens to more complex high-content imaging-based assays that measure multiple cellular parameters simultaneously. Once a compound with a desired phenotype is identified, target deconvolution strategies, such as affinity chromatography and chemoproteomics, can be employed to identify its molecular target(s). Phenotypic screening of compound libraries has been successfully used to identify novel inhibitors of Mycobacterium tuberculosis.

Screening Approach Advantages Key Challenge
High-Throughput Screening (HTS) Rapid screening of large compound librariesHigh rate of false positives and negatives
High-Content Screening (HCS) Provides multi-parametric data on cellular phenotypesComplex data analysis and interpretation
In vivo Screening More physiologically relevant than in vitro screensLower throughput and higher cost

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Thiophen-2-yl)-1H-1,2,4-triazole, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thiophene-2-carboxylic acid hydrazide with substituted isothiocyanates or via microwave-assisted reactions to improve yield and reduce reaction time. Key intermediates (e.g., thiosemicarbazides) are characterized using FT-IR, 1^1H/13^{13}C NMR, and elemental analysis. For example, microwave synthesis of analogous triazoles achieved 85–90% yields by optimizing reaction temperature and solvent polarity . Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane.

Q. Why is the thiophene moiety frequently incorporated into 1,2,4-triazole derivatives?

  • Methodological Answer : The thiophene ring enhances electron delocalization and π-π stacking interactions, improving binding affinity to biological targets (e.g., enzymes). Its sulfur atom also contributes to redox activity, which is critical in antimicrobial and anticancer studies. Comparative studies show that thiophene-substituted triazoles exhibit higher bioactivity than phenyl analogs due to increased lipophilicity and electronic effects .

Q. What spectroscopic techniques are essential for confirming the structure of this compound derivatives?

  • Methodological Answer :

  • FT-IR : Confirms N–H stretching (3100–3200 cm1^{-1}) and C=S/C=N vibrations (1250–1350 cm1^{-1}).
  • NMR : 1^1H NMR identifies protons on the triazole (δ 8.1–8.3 ppm) and thiophene rings (δ 6.8–7.5 ppm). 13^{13}C NMR distinguishes carbonyl carbons (δ 165–170 ppm) and aromatic carbons.
  • X-ray crystallography : Resolves tautomeric forms (e.g., 1H vs. 4H configurations) and confirms regiochemistry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and tautomeric stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using functionals like B3LYP/6-311++G(d,p) calculates Gibbs free energy differences between tautomers (1H vs. 4H forms). Studies show the 1H tautomer is thermodynamically favored by ~5 kcal/mol due to intramolecular hydrogen bonding. Electron localization function (ELF) analysis further reveals charge distribution at the triazole-thiophene junction, guiding electrophilic substitution strategies . Solvent effects (e.g., polarizable continuum models) refine predictions for biological environments .

Q. What experimental strategies resolve contradictions in reported biological activities of triazole-thiophene hybrids?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data often arise from:

  • Substituent effects : Alkyl vs. aryl groups at the triazole N1 position alter steric bulk and logP values. For example, 3-(benzylthio) derivatives show enhanced EGFR inhibition (IC50_{50} = 12 nM) compared to methyl analogs (IC50_{50} = 45 nM) .
  • Assay conditions : Standardize MIC tests using CLSI guidelines to control for pH, inoculum size, and solvent (DMSO vs. saline).
  • Crystallographic validation : Co-crystallize compounds with target enzymes (e.g., COX-2) to confirm binding modes .

Q. How can synthetic yields of this compound be optimized for scale-up?

  • Methodological Answer :

  • Microwave irradiation : Reduces reaction time from 24 h to 30–45 min while maintaining >90% purity .
  • Catalyst screening : Pd/C or CuI nanoparticles improve cyclization efficiency in solvent-free conditions.
  • Workflow automation : Use continuous-flow reactors to minimize side products (e.g., disulfides) during thioether formation .

Q. What are the limitations of current structure-activity relationship (SAR) models for triazole-thiophene hybrids?

  • Methodological Answer : SAR studies often overlook:

  • Tautomer dynamics : The 1H/4H equilibrium in solution complicates molecular docking.
  • Metabolite interference : Phase I metabolism (e.g., CYP450 oxidation) generates active metabolites not accounted for in vitro.
  • 3D-QSAR refinement : Use CoMFA/CoMSIA with alignment-independent descriptors to improve predictive accuracy .

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